2-(5-methoxy-1H-indol-2-yl)ethan-1-amine

Serotonin receptor pharmacology 5-HT2A agonism Psychedelic tryptamine SAR

2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine, commonly known as 5-methoxytryptamine (5-MT) or mexamine, is an endogenous tryptamine derivative biosynthesized via O-methylation of serotonin or N-deacetylation of melatonin in the pineal gland. It functions as a full agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes, with no affinity for 5-HT3 and negligible affinity for melatonin MT1/MT2 receptors.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B15336621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxy-1H-indol-2-yl)ethan-1-amine
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2)CCN
InChIInChI=1S/C11H14N2O/c1-14-10-2-3-11-8(7-10)6-9(13-11)4-5-12/h2-3,6-7,13H,4-5,12H2,1H3
InChIKeyXWWMJXAFEKOGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine (5-Methoxytryptamine) for Serotonin Receptor Pharmacology & Biochemical Research: Baseline Identity and Procurement Context


2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine, commonly known as 5-methoxytryptamine (5-MT) or mexamine, is an endogenous tryptamine derivative biosynthesized via O-methylation of serotonin or N-deacetylation of melatonin in the pineal gland [1]. It functions as a full agonist at 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor subtypes, with no affinity for 5-HT3 and negligible affinity for melatonin MT1/MT2 receptors [2]. Its dual role as a serotonergic probe and melatonin pathway intermediate makes it a critical tool compound for neuropharmacology, circadian biology, and oxidative stress research.

Why Serotonin, Tryptamine, or 5-MeO-DMT Cannot Substitute for 5-Methoxytryptamine in Targeted Research Applications


Although 5-methoxytryptamine shares an indoleethylamine scaffold with serotonin, tryptamine, and 5-MeO-DMT, its unique combination of the 5-methoxy substituent and primary amine confers a pharmacological signature that no single analog replicates. 5-MT is the most potent tryptamine agonist at 5-HT2A identified in large comparative screens (EC50 = 0.503 nM), exceeding 5-MeO-DMT by 7.7-fold [1]. Simultaneously, it is a remarkably weak monoamine releaser at SERT compared to tryptamine and serotonin, and it inhibits cyclooxygenase with >90% efficacy at concentrations where melatonin achieves only ~50% inhibition [2][3]. These orthogonal properties mean that substituting 5-MT with any single in-class compound will alter experimental outcomes across receptor activation, transporter pharmacology, and enzymatic inhibition readouts simultaneously.

Quantitative Differentiation Evidence for 5-Methoxytryptamine: Head-to-Head Data Against Closest Analogs


5-HT2A Agonist Potency: 5-Methoxytryptamine vs. 5-MeO-DMT vs. DMT in Calcium Mobilization Assays

5-Methoxytryptamine is the most potent 5-HT2A agonist among all tryptamines evaluated in two large comparative series, with an EC50 of 0.503 ± 0.09 nM at the human 5-HT2A receptor in a calcium mobilization assay [1]. In the same study, 5-MeO-DMT (the N,N-dimethylated homolog) had an EC50 of 3.87 ± 0.35 nM, representing a 7.7-fold lower potency, while DMT showed an EC50 of 38.3 nM, or 76-fold lower potency [1]. 5-MT also exhibited the highest efficacy (Emax = 119 ± 2%) among 5-methoxy-substituted compounds in this series [1].

Serotonin receptor pharmacology 5-HT2A agonism Psychedelic tryptamine SAR Calcium mobilization assay

Monoamine Transporter Activity: 5-Methoxytryptamine Is a Weak SERT Inhibitor Unlike Tryptamine and Serotonin

In the same comparative study by Blough et al. (2014), 5-methoxytryptamine was characterized as a weak serotonin transporter (SERT) uptake inhibitor (IC50 = 4,000 nM) with dramatically reduced monoamine releasing activity compared to tryptamine and serotonin [1]. By contrast, unsubstituted tryptamine and its analogs functioned as potent SERT substrates with EC50 values in the 18.6–32.6 nM range for 5-HT release [1]. Serotonin itself is the endogenous SERT substrate. This functional divergence means 5-MT can be used to isolate 5-HT receptor-mediated effects from confounding SERT-mediated monoamine release, a critical distinction that neither tryptamine nor serotonin can provide.

Monoamine transporter pharmacology SERT substrate vs. inhibitor Tryptamine SAR Neurotransmitter release

Cyclooxygenase Inhibition in Hypothalamic Tissue: 5-Methoxytryptamine vs. Melatonin

In a direct comparative study of arachidonic acid metabolism in rat medial basal hypothalamus, 5-methoxytryptamine at 10^-8 M inhibited prostaglandin E2, PGF2α, and thromboxane B2 synthesis by 93–96%, and 6-keto-PGF1α by 75% [1]. Under identical conditions, melatonin achieved only 51–56% inhibition of PGE2/PGF2α/TxB2 and 44% inhibition of 6-keto-PGF1α [1]. Notably, serotonin had no effect on the cyclooxygenase pathway in this preparation [1], establishing that the COX-inhibitory property is not shared by the cognate neurotransmitter.

Cyclooxygenase inhibition Prostaglandin synthesis Melatonin analog pharmacology Neuroendocrine regulation

5-HT6 Receptor Functional Potency: Equipotent to 5-HT and More Potent than Tryptamine

At the human 5-HT6 receptor, a target implicated in cognitive function and antipsychotic drug action, 5-methoxytryptamine stimulated cAMP accumulation with an EC50 of 6 nM, identical to serotonin (5-HT) at 6 nM [1]. This was significantly more potent than tryptamine (EC50 = 91 nM, approximately 15-fold weaker) and 5-carboxamidotryptamine (EC50 = 153 nM, approximately 25-fold weaker) [1]. In a parallel Ca2+ signaling assay using a chimeric G-protein, 5-MT maintained high potency (EC50 = 9 nM), confirming robust functional coupling across multiple signaling readouts [1].

5-HT6 receptor pharmacology cAMP signaling Serotonin receptor agonism Atypical antipsychotic target

Mechanistically Distinct Binding Mode at 5-HT2A: 5-Methoxytryptamine vs. Serotonin Revealed by Site-Directed Mutagenesis

Site-directed mutagenesis of the rat 5-HT2A receptor revealed that serotonin (5-HT) relies on a critical interaction with Ser239 for high-affinity binding, showing over a 10-fold decrease in receptor-binding displacement upon S239A mutation [1]. In contrast, 5-methoxytryptamine and tryptamine were significantly less affected by the S239A mutation, indicating that these agonists engage the 5-HT2A receptor through a binding mode that does not depend on the Ser239 hydrogen bond [1]. This demonstrates that 5-MT is not merely a 'more potent serotonin' but activates 5-HT2A through a structurally distinct interaction mechanism.

5-HT2A receptor structure-function Binding mode divergence Serine mutagenesis Receptor pharmacology

Optimal Research and Procurement Scenarios Where 5-Methoxytryptamine Demonstrates Verifiable Advantages Over Analogs


High-Sensitivity 5-HT2A Functional Screening and Psychedelic Drug Discovery

5-Methoxytryptamine is the most potent 5-HT2A agonist identified across comprehensive tryptamine screening panels (EC50 = 0.503 nM, 7.7-fold more potent than 5-MeO-DMT). In high-throughput calcium mobilization or β-arrestin recruitment assays, it provides the maximum signal-to-noise window for detecting antagonists, partial agonists, or negative allosteric modulators. Its high efficacy (Emax = 119%) also makes it the preferred reference agonist for quantifying test compound efficacy relative to a full-response benchmark [1].

Isolating 5-HT Receptor Pharmacology from SERT-Mediated Monoamine Release Confounds

In experimental systems co-expressing serotonin receptors and the serotonin transporter (SERT), 5-MT uniquely enables selective activation of receptor-mediated signaling without triggering SERT-dependent neurotransmitter release. With an SERT IC50 of 4,000 nM (weak uptake inhibitor) and negligible substrate activity at DAT, SERT, and NET, 5-MT provides a clean pharmacological tool that neither tryptamine (potent SERT releaser, EC50 ~18.6–32.6 nM) nor serotonin itself can offer [1]. This is critical for studies in synaptosomal preparations, brain slice electrophysiology, and in vivo microdialysis where transporter-mediated effects must be excluded.

Neuroinflammatory and COX-Pathway Research Requiring Melatonin-Independent Indoleamine Probes

For investigators studying cyclooxygenase regulation in hypothalamic or other CNS tissues, 5-MT provides approximately 1.7-fold greater COX inhibition than melatonin at equimolar concentrations (93–96% vs. 51–56% inhibition of PGE2/PGF2α/TxB2 at 10^-8 M). Crucially, serotonin is entirely inactive in this assay, confirming that the COX-inhibitory property is structurally specific and not a general serotonergic effect [1]. This makes 5-MT the compound of choice for dissecting melatonin-independent COX regulatory mechanisms in neuroendocrine tissues.

5-HT6 Receptor-Targeted Screening and Cognitive Disorder Drug Development

At the 5-HT6 receptor, a clinically pursued target for cognitive enhancement in Alzheimer's disease and schizophrenia, 5-MT is equipotent to serotonin (cAMP EC50 = 6 nM) and 15-fold more potent than tryptamine (EC50 = 91 nM) [1]. It therefore serves as an optimal full-agonist control in 5-HT6 functional assays, providing robust cAMP or Ca2+ signals that match the endogenous ligand while avoiding the potency limitations of tryptamine-based reference compounds.

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